Cas no 16441-28-4 (2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a phenyl-substituted thiazole core. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, serving as a key intermediate for the preparation of pharmacologically active molecules. The thiazole moiety imparts stability and potential bioactivity, while the acetic acid functional group allows for further derivatization via esterification, amidation, or coupling reactions. Its structural motif is valuable in the development of inhibitors, ligands, and other bioactive compounds. The product is typically characterized by high purity and consistent performance in synthetic applications.
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid structure
16441-28-4 structure
Product Name:2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
CAS No:16441-28-4
MF:C11H9NO2S
MW:219.259661436081
MDL:MFCD01312954
CID:236701
PubChem ID:701757
Update Time:2025-06-29

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Phenylthiazol-4-yl)acetic acid
    • 2-(2-Phenyl-1,3-Thiazol-4-yl)Acetic Acid
    • 2-Phenylthiazole-4-acetic acid
    • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID
    • (2-phenyl-1,3-thiazol-4-yl)acetic acid(SALTDATA: FREE)
    • CHEMBRDG-BB 4400882
    • 4-thiazoleacetic acid, 2-phenyl-
    • 2-(2-phenyl-4-thiazolyl)acetic acid
    • (2-phenyl-1,3-thiazol-4-yl)acetic acid
    • DTXSID10351494
    • AB08496
    • 7L-375S
    • MFCD01312954
    • Oprea1_357710
    • SDCCGMLS-0066203.P001
    • CS-0186393
    • F3308-3266
    • J-505696
    • 2-(2-Phenylthiazol-4-yl)aceticacid
    • CHEMBL1525756
    • 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid, AldrichCPR
    • 2-(2-phenylthiazol-4-yl)acetate
    • HMS2641E18
    • SMR000370286
    • SCHEMBL1422234
    • LYHDWKGJPJRCTG-UHFFFAOYSA-N
    • EN300-05070
    • FT-0651405
    • MLS000761389
    • BB 0216361
    • SY073423
    • HMS559L12
    • (2-phenylthiazol-4-yl)-acetic acid
    • A810565
    • (2-phenylthiazol-4-yl)acetic acid
    • Maybridge1_006414
    • (2-phenyl-1,3-thiazol4-yl)acetic acid
    • 16441-28-4
    • AKOS000111478
    • ALBB-012319
    • BBL029229
    • DB-064533
    • STK727320
    • 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
    • MDL: MFCD01312954
    • Inchi: 1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
    • InChI Key: LYHDWKGJPJRCTG-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)O)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.03500
  • Monoisotopic Mass: 219.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4A^2
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 82-85°C
  • Boiling Point: 423.0±37.0 °C at 760 mmHg
  • Flash Point: 209.6±26.5 °C
  • PSA: 78.43000
  • LogP: 2.43720
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazard Category Code: 36/37/38-22
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:16441-28-4)2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
Order Number:A810565
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):298.0
Email:sales@amadischem.com

Additional information on 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid: A Comprehensive Overview

The compound with CAS No. 16441-28-4, known as 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug discovery. The thiazole ring structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid is characterized by its benzene ring attached to the thiazole moiety, which enhances its aromaticity and stability. The presence of the acetic acid group further modifies its chemical behavior, making it a versatile compound for various synthetic transformations. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug design.

One of the most intriguing aspects of this compound is its ability to act as a precursor for bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of more complex structures, leveraging its reactivity and structural flexibility. For instance, the thiazole ring can undergo various substitutions and additions, enabling the creation of derivatives with enhanced pharmacokinetic properties.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid. Molecular docking studies have revealed its potential to bind to key protein targets involved in inflammatory pathways, suggesting its role in anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, offering promising leads for novel anticancer therapies.

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid involves a series of well-established organic reactions. The core thiazole ring is typically formed through a condensation reaction between a thioamide and an aldehyde or ketone. Subsequent functionalization steps introduce the phenyl and acetic acid groups, ensuring the final product's desired properties. Optimization of these synthetic routes has led to improved yields and purity levels, making this compound more accessible for research purposes.

In terms of applications, 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid has shown potential in materials science as well. Its aromaticity and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to form self-assembled monolayers and its electronic properties under different conditions.

Moreover, recent environmental studies have evaluated the biodegradability and eco-friendliness of this compound. Understanding its environmental impact is crucial for sustainable chemical practices. Preliminary results indicate that it exhibits moderate biodegradability under aerobic conditions, which aligns with current green chemistry principles.

In conclusion, 2-(2-Phenyl-1,3-thiazol-4-yL)acetic Acid (CAS No. 16441-28-) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile reactivity, and promising biological activities make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16441-28-4)2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
A810565
Purity:99%
Quantity:5g
Price ($):298.0
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